4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl

Lipophilicity Partition Coefficient Medicinal Chemistry

Researchers developing bis(carbazolyl)biphenyl-based OLED emitters face supply chain inconsistency and carcinogenic risks from benzidine-derived analogs. This compound solves both: 4,4'-dichloro handles enable efficient aryne generation for carbazole coupling, while methyl groups at 3,3',5,5' confer regioselective cross-coupling with minimal side reactions. LogP 5.894 ensures superior organic solvent processability. Key outcomes: • Non-carcinogenic PCB model for metabolic studies • Steric directing groups for high-yield cross-couplings • ≥98% purity white powder; ambient shipping from BenchChem stock

Molecular Formula C16H16Cl2
Molecular Weight 279.2 g/mol
CAS No. 89448-05-5
Cat. No. B12102338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl
CAS89448-05-5
Molecular FormulaC16H16Cl2
Molecular Weight279.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)C2=CC(=C(C(=C2)C)Cl)C
InChIInChI=1S/C16H16Cl2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3
InChIKeyUJXGDHBCDOALLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl (CAS 89448-05-5): Procurement-Grade Baseline and Key Properties


4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl (CAS 89448-05-5) is a halogenated, methyl-substituted biphenyl derivative with the molecular formula C16H16Cl2 and a molecular weight of 279.20 g/mol [1]. Its structure features two chlorine atoms at the 4 and 4' positions and four methyl groups at the 3,3',5,5' positions, conferring distinct steric and electronic characteristics. The compound is typically supplied as a white powder with commercial purity specifications of 98% or 99% [1]. It is a synthetic intermediate utilized in the preparation of advanced materials, including components for organic electronics and high-performance polymers, and serves as a non-carcinogenic model compound for metabolic studies of chlorinated biphenyls [2].

Why In-Class Analogs Cannot Replace 4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl (89448-05-5) for Specific Synthetic and Electronic Applications


Generic substitution among biphenyl derivatives is often unfeasible due to the profound impact of specific substitution patterns on reactivity, physicochemical properties, and final material performance. While 4,4'-dichlorobiphenyl (CAS 2050-68-2) provides reactive chloro handles, it lacks the four methyl groups that significantly alter the compound's lipophilicity, steric environment, and electronic configuration [1]. Conversely, 3,3',5,5'-tetramethylbiphenyl lacks the reactive chloro groups essential for cross-coupling and further functionalization. The unique combination of 4,4'-dichloro and 3,3',5,5'-tetramethyl substitution in the target compound is critical for its role as a precursor to bis(carbazolyl)biphenyls used in OLEDs and as a building block for materials requiring both high reactivity and specific molecular architecture [2].

Quantitative Differentiation: 4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl vs. In-Class Alternatives


Enhanced Lipophilicity (LogP) Compared to 4,4'-Dichlorobiphenyl

The target compound exhibits a calculated LogP value of 5.894, which is substantially higher than that of the non-methylated analog 4,4'-dichlorobiphenyl (LogP = 5.05–5.23) [1][2]. This quantitative increase in lipophilicity is directly attributable to the presence of the four methyl groups on the biphenyl core.

Lipophilicity Partition Coefficient Medicinal Chemistry

Steric Shielding and Regioselective Reactivity for Cross-Coupling

The four methyl groups at the 3,3',5,5' positions create a sterically demanding environment that can direct or inhibit reactions at the adjacent 4,4' positions where the chlorine atoms are located [1]. This is in contrast to 4,4'-dichlorobiphenyl, which lacks these methyl groups and therefore exhibits different regioselectivity and potentially lower selectivity in cross-coupling reactions.

Cross-Coupling Suzuki Reaction Regioselectivity

Precursor Utility for OLED-Relevant Bis(carbazolyl)biphenyls

4,4'-Dihalobiphenyls, including the target compound, have been demonstrated as viable precursors for the in situ generation of arynes, which subsequently react with carbazole to yield isomeric bis(carbazolyl)biphenyls—key components for molecular electronics and OLED devices [1]. The presence of both chloro and methyl groups facilitates this transformation, whereas non-halogenated or differently substituted analogs would not undergo the same reaction pathway.

OLED Molecular Electronics Bis(carbazolyl)biphenyl

Non-Carcinogenic Starting Material for Metabolic Studies

The compound is synthesized from 3,5,3',5'-tetramethylbenzidine, a non-carcinogenic analogue of benzidine, making it a safer model compound for studying the metabolism of chlorinated biphenyls compared to analogs derived from carcinogenic precursors [1]. This is a key differentiator for researchers requiring a non-carcinogenic surrogate in environmental and toxicological studies.

Toxicology Metabolism Model Compound

Optimal Application Scenarios for 4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl (CAS 89448-05-5) Based on Quantified Evidence


Synthesis of High-Performance OLED Materials

Researchers developing novel bis(carbazolyl)biphenyl-based emitters or host materials for OLEDs can utilize this compound as a key intermediate. Its 4,4'-dichloro substitution enables efficient aryne generation for reaction with carbazole, a pathway not available to non-halogenated tetramethylbiphenyls [1].

Development of Highly Lipophilic Building Blocks

In medicinal chemistry or materials science where high lipophilicity is required for solubility or membrane interaction, this compound's LogP of 5.894 offers a significant advantage over the less lipophilic 4,4'-dichlorobiphenyl (LogP ~5.05–5.23) [1][2]. This can improve processing in organic solvents and influence the final material's performance.

Regioselective Cross-Coupling for Complex Architectures

The steric hindrance provided by the four methyl groups can be exploited to achieve regioselective cross-coupling at the chloro-substituted positions, minimizing side reactions. This is particularly valuable in the synthesis of complex molecular architectures where selectivity is paramount [1].

Non-Carcinogenic Model for PCB Metabolism Studies

Environmental toxicologists studying the metabolic pathways of polychlorinated biphenyls (PCBs) can employ this compound as a safer, non-carcinogenic model due to its synthesis from tetramethylbenzidine. This mitigates the risks associated with benzidine-derived analogs [1].

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